![molecular formula C11H14N2O5 B13562133 6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid](/img/structure/B13562133.png)
6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid would yield an alcohol.
Aplicaciones Científicas De Investigación
6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid involves its ability to act as a protecting group for amino functionalities. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This selective deprotection is crucial in multi-step organic syntheses .
Comparación Con Compuestos Similares
Similar Compounds
- 6-{[(Tert-butoxy)carbonyl]amino}quinoline-2-carboxylic acid
- 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid
Uniqueness
6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the pyridine ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H14N2O5 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(17)13-8-7(14)4-6(5-12-8)9(15)16/h4-5,14H,1-3H3,(H,15,16)(H,12,13,17) |
Clave InChI |
SPEAZLYJDHOEFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



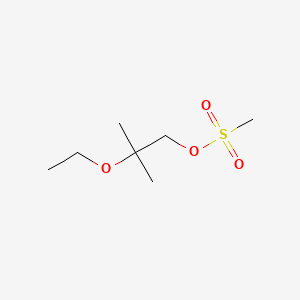
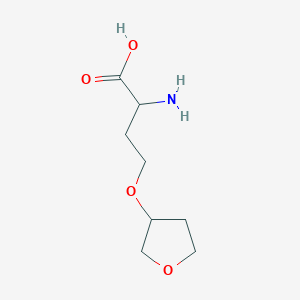
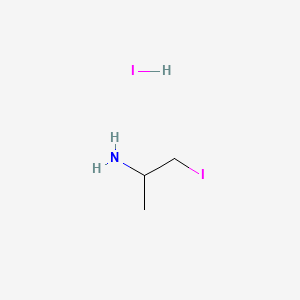
![tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)
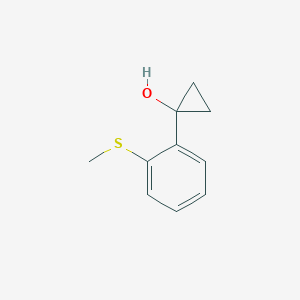
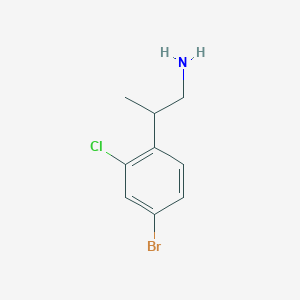
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
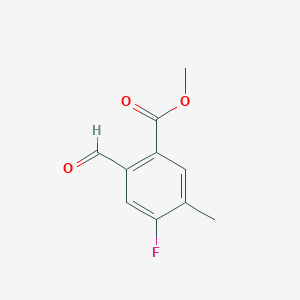
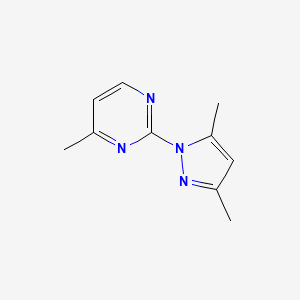
![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
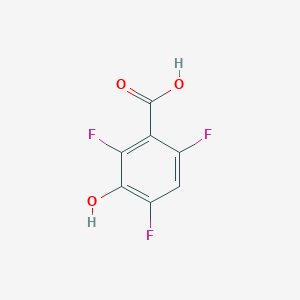
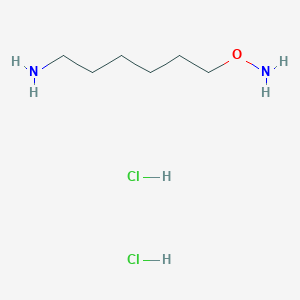
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
